

In-Depth Technical Guide: Tert-butyl 4-(2-(boc-amino)ethyl)benzoate

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Compound of Interest

Compound Name: *Tert-butyl 4-(2-(boc-amino)ethyl)benzoate*

Cat. No.: *B1377023*

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CAS Number: 1334499-61-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tert-butyl 4-(2-(boc-amino)ethyl)benzoate**, a bifunctional building block valuable in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from suppliers with established chemical principles and data from structurally related molecules to offer a thorough technical resource.

Chemical and Physical Properties

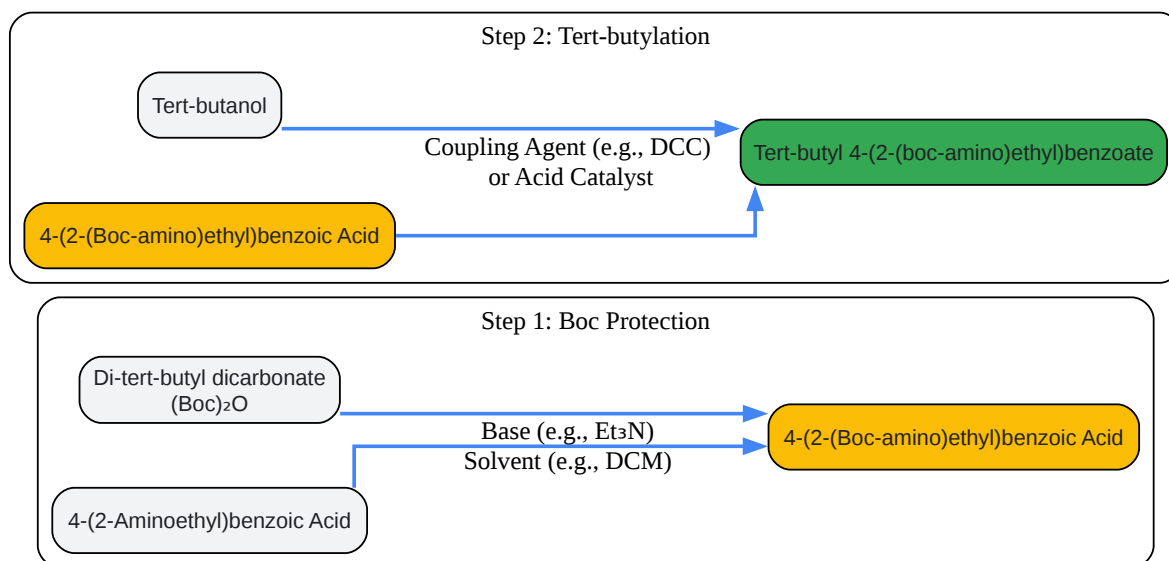
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate is a key intermediate, featuring a tert-butyl ester and a Boc-protected amine. These functional groups allow for selective deprotection and further modification, making it a versatile tool in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Property	Value
CAS Number	1334499-61-4
Molecular Formula	C ₁₈ H ₂₇ NO ₄
Molecular Weight	321.41 g/mol
Appearance	White to off-white powder or liquid
Purity	Typically ≥95%
Solubility	Soluble in organic solvents like DCM, THF, and EtOAc.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis

A specific, detailed synthesis protocol for **Tert-butyl 4-(2-(**boc-amino**)ethyl)benzoate** is not readily available in the surveyed literature. However, a plausible and logical synthetic route can be devised based on standard organic chemistry transformations. The synthesis would likely involve two key steps: the protection of the amino group of a phenethylamine derivative, followed by the esterification of the carboxylic acid.

A potential synthetic workflow is outlined below:



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Caption: Plausible synthetic workflow for **Tert-butyl 4-(2-(boc-amino)ethyl)benzoate**.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the key transformations illustrated in the synthesis workflow. These should be adapted and optimized for the specific substrate.

Step 1: Boc Protection of 4-(2-Aminoethyl)benzoic Acid

- **Reaction Setup:** To a solution of 4-(2-aminoethyl)benzoic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with water), a base such as triethylamine or sodium bicarbonate is added.
- **Addition of Boc Anhydride:** Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0°C.

- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** The reaction mixture is then washed with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4-(2-(Boc-amino)ethyl)benzoic acid, can be purified by crystallization or column chromatography.

Step 2: Tert-butylation of 4-(2-(Boc-amino)ethyl)benzoic Acid

- **Reaction Setup:** The Boc-protected acid is dissolved in a dry, aprotic solvent like dichloromethane.
- **Esterification:**
 - **Method A (Coupling Agent):** A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added, followed by the addition of tert-butanol.
 - **Method B (Acid Catalysis):** Alternatively, the reaction can be performed under acidic conditions, for example, by using a strong acid catalyst with tert-butyl acetate as both the solvent and the tert-butyl source.
- **Reaction Monitoring:** The progress of the esterification is monitored by TLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with water and brine. The organic layer is dried, concentrated, and the final product, **Tert-butyl 4-(2-(boc-amino)ethyl)benzoate**, is purified by column chromatography on silica gel.

Analytical Data

While specific analytical spectra for **Tert-butyl 4-(2-(boc-amino)ethyl)benzoate** are not widely published, the expected data can be inferred from its structure and comparison with similar compounds.

Analysis	Expected Data
¹ H NMR	Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-8.0 ppm). Ethyl Chain Protons: Two triplets corresponding to the -CH ₂ -CH ₂ - group (approx. δ 2.8 and 3.4 ppm). Boc Protons: A singlet for the nine equivalent protons of the tert-butoxycarbonyl group (approx. δ 1.4 ppm). Tert-butyl Ester Protons: A singlet for the nine equivalent protons of the tert-butyl ester group (approx. δ 1.6 ppm).
¹³ C NMR	Carbonyl Carbons: Two signals in the downfield region for the ester and carbamate carbonyls (approx. δ 155-170 ppm). Aromatic Carbons: Signals in the aromatic region (approx. δ 125-150 ppm). Quaternary Carbons (Boc and t-Bu ester): Signals around δ 80 ppm. Ethyl Chain Carbons: Signals for the two methylene carbons. Methyl Carbons (Boc and t-Bu ester): Signals around δ 28 ppm.
Mass Spectrometry	(ESI+): Expected [M+H] ⁺ peak at m/z 322.4, and a sodium adduct [M+Na] ⁺ at m/z 344.4. Common fragmentation would involve the loss of the Boc group and/or the tert-butyl group.
Infrared (IR)	N-H Stretch: A peak around 3300-3400 cm ⁻¹ . C=O Stretch (Ester and Carbamate): Strong absorptions in the range of 1680-1740 cm ⁻¹ . C-O Stretch: Strong absorptions in the range of 1100-1300 cm ⁻¹ . Aromatic C-H Stretch: Peaks around 3000-3100 cm ⁻¹ .

Applications in Research and Drug Development

Tert-butyl 4-(2-(boc-amino)ethyl)benzoate is a valuable building block for the synthesis of a variety of complex organic molecules. Its utility stems from the orthogonal protecting groups on

the amino and carboxylic acid functionalities.

- **Peptide Synthesis:** The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The tert-butyl ester can be selectively cleaved under acidic conditions.
- **Linker Chemistry:** This molecule can be used as a linker in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The amino and carboxyl groups provide handles for attachment to both the targeting moiety and the payload.
- **Scaffold for Small Molecule Libraries:** The functional groups on the aromatic ring can be further modified to create a diverse library of compounds for screening in drug discovery programs.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling **Tert-butyl 4-(2-(boc-amino)ethyl)benzoate**.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

This technical guide provides a summary of the available information and logical extrapolations for **Tert-butyl 4-(2-(boc-amino)ethyl)benzoate**. For critical applications, it is recommended to obtain a certificate of analysis from the supplier and to perform in-house characterization.

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